ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate
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Description
Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C25H23ClN4O4 and its molecular weight is 478.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.1407829 g/mol and the complexity rating of the compound is 781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 1-[2-(4-chlorophenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by various studies and data.
Chemical Structure and Properties
The compound's structure features a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the piperidine moiety enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. A study evaluated several derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant activity with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against various bacterial strains .
Table 1: Antimicrobial Activity of Pyrazoloquinoline Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Ethyl 1-[2-(4-chlorophenyl)... | 0.125 - 2.0 | S. aureus |
Ethyl 1-[2-(4-chlorophenyl)... | 0.187 - 0.375 | E. faecalis |
Ethyl 1-[2-(4-chlorophenyl)... | 2 - 8 | P. aeruginosa |
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrazolo derivatives have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and exhibit a reduction in inflammation markers in vitro and in vivo models. The mechanism is thought to involve the modulation of NF-kB signaling pathways .
Anticancer Activity
Research has shown that pyrazoloquinolines can induce apoptosis in cancer cells. In vitro studies demonstrated that this compound can inhibit cell proliferation in various cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) with IC50 values in the micromolar range .
Table 2: Anticancer Activity of Pyrazoloquinoline Derivatives
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5 | Apoptosis induction |
A549 | 10 | Cell cycle arrest |
Case Studies
In a notable case study, a series of pyrazolo[4,3-c]quinolines were synthesized and tested for their biological activity. The study reported that modifications to the substituents on the pyrazole ring significantly affected their antibacterial and anticancer properties. For instance, introducing electron-donating groups enhanced activity against resistant bacterial strains .
Properties
IUPAC Name |
ethyl 1-[2-(4-chlorophenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carbonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c1-2-34-25(33)15-9-11-29(12-10-15)23(31)16-3-8-21-19(13-16)22-20(14-27-21)24(32)30(28-22)18-6-4-17(26)5-7-18/h3-8,13-15,28H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYODNUXJYZDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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